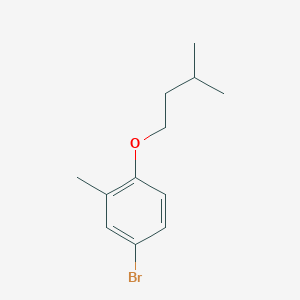

4-Bromo-1-(isopentyloxy)-2-methylbenzene

Description

Properties

IUPAC Name |

4-bromo-2-methyl-1-(3-methylbutoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-9(2)6-7-14-12-5-4-11(13)8-10(12)3/h4-5,8-9H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTHAIXJOKEJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of o-Xylene

The brominated aromatic precursor, 4-bromo-1,2-dimethylbenzene, is typically synthesized by selective bromination of o-xylene (1,2-dimethylbenzene). This step is critical as it sets the aromatic framework for subsequent etherification.

-

- Solvent: Dichloromethane (methylene chloride)

- Catalyst system: Combination of ferric chloride (FeCl3) and quaternary ammonium salts (e.g., tetrabutylammonium chloride or bromide)

- Temperature: Controlled low temperature during bromine addition (-60°C to -20°C), followed by gradual warming to 10–20°C

- Bromine addition: Dropwise over 3–4 hours to control selectivity and minimize by-products

- Molar ratio: o-xylene to bromine approximately 1:1

-

- o-Xylene is dissolved in dichloromethane with FeCl3 and a quaternary ammonium salt as catalysts.

- Bromine is added slowly at low temperature to control regioselectivity.

- After bromine addition, the mixture is allowed to react further (thermal insulation) and warmed.

- Hydrogen bromide formed is removed by treatment with saturated sodium bisulfite solution.

- The organic layer is washed with dilute alkali (pH 8–9) and water to purify.

- Dichloromethane is recovered by distillation, and the crude product is purified by vacuum distillation.

Catalyst Role:

The ferric chloride acts as a Lewis acid catalyst promoting electrophilic bromination, while quaternary ammonium salts enhance selectivity and yield by stabilizing intermediates and facilitating phase transfer.

| Parameter | Value/Range |

|---|---|

| Bromination temperature | -60°C to -20°C (addition) |

| Reaction time (bromine addition) | 3–4 hours |

| Thermal insulation time | 2 hours |

| Catalyst ratio (FeCl3 : QAS) | 4–5 : 1 (mass ratio) |

| Product purity (4-bromo-1,2-dimethylbenzene) | 85–93% |

| Yield | Up to 96.5% |

- Example Yields:

- Using tetrabutylammonium chloride: 88.8% purity, 96.5% yield

- Using methyl trioctylphosphine ammonium chloride: 88.3% purity, 96.0% yield

- Higher temperature variant (-55 to -60°C): 91.8% purity, 95.8% yield

This method achieves high selectivity and yield with minimized by-products due to controlled bromine addition and catalyst synergy.

Etherification to Form 4-Bromo-1-(isopentyloxy)-2-methylbenzene

Phase-Transfer Catalysis (PTC) and Ultrasound-Assisted Etherification

The introduction of the isopentyloxy substituent onto the brominated aromatic ring is typically done by nucleophilic substitution of the corresponding hydroxyalkyl group (isoamyl alcohol) onto a suitable aromatic halide precursor under phase-transfer catalysis conditions, often in a biphasic aqueous-organic system.

General Reaction:

$$

\text{4-bromo-1-methylbenzene derivative} + \text{isoamyl alcohol} \xrightarrow[\text{PTC}]{\text{NaOH, ultrasound}} \text{this compound}

$$-

- Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) facilitate transfer of hydroxide ions into the organic phase.

- Ultrasound irradiation (typically 28 kHz, 300 W) significantly enhances reaction rates by cavitation effects, improving mass transfer and collision frequency.

- The reaction is performed in a biphasic system (aqueous NaOH and organic solvent like toluene or dichlorobenzene).

| Parameter | Effect on Reaction |

|---|---|

| Stirring Speed | Conversion increases with stirring up to 200 rpm; above 200 rpm, no significant mass transfer resistance observed. Standard stirring at 400 rpm used. |

| Catalyst Amount (TBAB) | Rate constant increases linearly with catalyst amount (0.1–0.4 g). |

| Isoamyl Alcohol Volume | Increasing volume decreases rate due to dilution of reactive anion concentration. |

| Temperature | Higher temperature (40–70°C) increases rate; activation energy ~51.79 kJ/mol. |

| Phase-Transfer Catalyst Type | Order of activity: TOAB > THAB > TBAB ≈ TBAC. Catalyst stability in organic phase affects rate. |

| Solvent | Higher dielectric constant solvents (o-dichlorobenzene > chlorobenzene > toluene) increase reaction rate. |

| NaOH Concentration | Higher NaOH concentration increases rate due to increased hydroxide ion activity. |

| Inorganic Salts Addition | Presence of salts (NaCl, NH4Cl) enhances rate; NaCl more effective than NH4Cl. |

Kinetic Behavior:

The reaction follows pseudo-first-order kinetics with respect to the aromatic halide. The apparent rate constant $$k_{app}$$ doubles under ultrasound compared to silent conditions.

| Parameter | Conditions | Apparent Rate Constant $$k_{app}$$ (1/min) |

|---|---|---|

| Without ultrasound | TBAB 0.2 g, 50°C, stirring 400 rpm | 0.0094 |

| With ultrasound | TBAB 0.2 g, 50°C, stirring 400 rpm | 0.0178 |

| Catalyst amount 0.1 g | - | 0.01256 |

| Catalyst amount 0.4 g | - | 0.02634 |

| NaOH 5 g | - | 0.01023 |

| NaOH 20 g | - | 0.02654 |

| Solvent (o-dichlorobenzene) | - | Highest conversion |

Mechanistic Insights:

The reaction proceeds via an interfacial mechanism where the phase-transfer catalyst shuttles hydroxide ions into the organic phase, facilitating nucleophilic substitution. Ultrasound enhances mixing and mass transfer by generating microcavitation bubbles, which transiently increase local temperature and pressure.-

- Reactor: 250 mL three-necked flask with stirring and ultrasonic bath

- Analytical method: Gas chromatography with biphenyl as internal standard

- Reaction monitored by disappearance of aromatic halide and formation of ether product

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Parameters & Results |

|---|---|---|

| Bromination of o-xylene | FeCl3 + quaternary ammonium salt, DCM solvent, -60 to -20°C bromine addition, 3–4 h drip, then 10–20°C warming | Product purity 85–93%, yield up to 96.5% |

| Etherification (PTC + Ultrasound) | Isoamyl alcohol + 4-bromo-1,2-dimethylbenzene, NaOH, TBAB catalyst, ultrasound (28 kHz, 300 W), biphasic system | $$k_{app}$$ doubled by ultrasound, pseudo-first order kinetics, activation energy ~52 kJ/mol |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(isopentyloxy)-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The isopentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like ethanol or water at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

Substitution Reactions: Products include 4-hydroxy-1-(isopentyloxy)-2-methylbenzene, 4-amino-1-(isopentyloxy)-2-methylbenzene, and 4-thio-1-(isopentyloxy)-2-methylbenzene.

Oxidation Reactions: Products include 4-bromo-1-(isopentyloxy)-2-methylbenzaldehyde and 4-bromo-1-(isopentyloxy)-2-methylbenzoic acid.

Reduction Reactions: The major product is 1-(isopentyloxy)-2-methylbenzene.

Scientific Research Applications

4-Bromo-1-(isopentyloxy)-2-methylbenzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicinal Chemistry: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(isopentyloxy)-2-methylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that undergoes various transformations to yield desired products. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Substituent Variations and Their Impacts

The table below compares 4-Bromo-1-(isopentyloxy)-2-methylbenzene with structurally related brominated aromatic compounds, highlighting key differences in substituents, molecular weight, and properties:

Key Observations

Halogen Effects :

- Bromine vs. Iodine: Iodine-substituted analogs (e.g., 4-Bromo-2-iodo-1-methoxybenzene) exhibit higher molecular weights and enhanced leaving-group ability in cross-coupling reactions compared to bromine .

- Fluorine: The fluoromethyl group in 4-Bromo-1-(fluoromethyl)−2-methylbenzene increases electrophilicity, enabling participation in SN2 reactions .

Alkoxy Group Influence: Isopentyloxy (branched C5 chain) imparts greater lipophilicity compared to methoxy or ethoxy groups, enhancing solubility in non-polar solvents . Bulkier groups (e.g., benzyloxy in 4-benzyloxy-2-bromo-1-methoxybenzene) may hinder reaction kinetics due to steric effects .

Synthetic Utility :

- Methoxymethoxy-protected compounds (e.g., 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene) are intermediates in multi-step syntheses, where the protecting group is later cleaved .

- Isopropyl and ethoxy analogs are simpler to synthesize but offer fewer opportunities for functionalization due to their smaller substituents .

Reactivity in Cross-Coupling Reactions

Brominated aromatics like this compound are pivotal in Suzuki-Miyaura and Buchwald-Hartwig couplings . The bromine atom acts as a leaving group, enabling aryl-aryl or aryl-heteroatom bond formation. Compared to iodine-substituted analogs, bromine offers a balance between reactivity and cost-effectiveness .

Pharmaceutical Relevance

The isopentyloxy chain may enhance blood-brain barrier penetration in drug candidates, as seen in lipophilic CNS-targeting compounds. Fluorinated analogs, such as 4-Bromo-1-(fluoromethyl)−2-methylbenzene, are explored for their metabolic stability and bioactivity .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Etherification | 2-methylphenol, isopentyl bromide, K₂CO₃, DMF, 80°C | ~75% | Adapted from |

| Bromination | NBS, CH₃CN, RT, 12h | ~65% |

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. Key steps include:

- Crystallization from a solvent mixture (e.g., ethanol/water).

- Data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

- Refinement of bond lengths/angles (e.g., C-Br: ~1.89 Å, C-O: ~1.36 Å) and torsional angles for the isopentyloxy chain .

Alternative methods: - NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., deshielded aromatic protons adjacent to Br).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHBrO).

Advanced: What computational methods are used to predict the reactivity of this compound in substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are employed to:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Calculate activation energies for SNAr (nucleophilic aromatic substitution) pathways.

- Assess the influence of the isopentyloxy group on reaction thermodynamics (e.g., steric effects in para vs. meta substitution) .

Example Application : - Solvent Effects : Simulate solvation models (e.g., PCM) to predict reaction rates in polar vs. nonpolar solvents.

Advanced: How can researchers address regioselectivity challenges in brominating analogous benzene derivatives?

Methodological Answer:

Regioselectivity is controlled via:

- Directing Groups : Electron-donating groups (e.g., -OCH, -O-isopentyl) direct electrophiles to para/ortho positions. For meta-directing groups (e.g., -NO), use Friedel-Crafts acylation to temporarily install a directing group .

- Protection/Deprotection Strategies :

Advanced: What strategies enable the introduction of bioorthogonal functional groups into this compound for biological studies?

Methodological Answer:

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) are key:

Pd-Catalyzed Coupling : Replace the bromine atom with alkynes (-C≡CH) or boronic acids for click chemistry applications.

Click Chemistry : Azide-alkyne cycloaddition introduces fluorescent tags or biotinylation handles .

Example Protocol :

- Suzuki Reaction : React with 4-ethynylphenylboronic acid under Pd(PPh) catalysis (yield: ~70%) .

Advanced: How does steric hindrance from the isopentyloxy group influence the compound’s stability and reactivity?

Methodological Answer:

- Steric Effects : The bulky isopentyloxy group reduces reactivity in crowded environments (e.g., hindering nucleophilic attack at the para position).

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, consistent with similar bromoaryl ethers .

- Kinetic Studies : Compare hydrolysis rates of this compound vs. less hindered analogs (e.g., methoxy derivatives) to quantify steric contributions.

Basic: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.